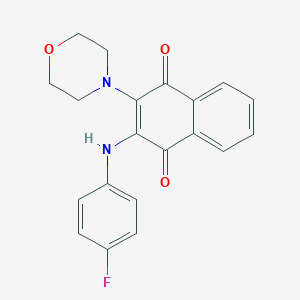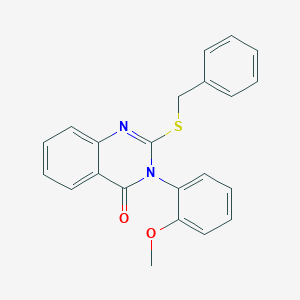
2-propyl-N-(3-pyridinylmethyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-propyl-N-(3-pyridinylmethyl)pentanamide, also known as JNJ-42165279, is a novel compound that has been developed for the treatment of various neurological disorders. This compound belongs to the class of selective orexin receptor antagonists, which have been shown to have potential therapeutic applications in the treatment of sleep disorders, addiction, and anxiety.
Mecanismo De Acción
The mechanism of action of 2-propyl-N-(3-pyridinylmethyl)pentanamide involves the selective blockade of the orexin receptor, which leads to a reduction in the activity of the orexin system. The orexin system is involved in the regulation of various physiological processes, including sleep, feeding, and energy expenditure. The blockade of this system by 2-propyl-N-(3-pyridinylmethyl)pentanamide leads to a reduction in wakefulness and an increase in sleep duration.
Biochemical and Physiological Effects:
2-propyl-N-(3-pyridinylmethyl)pentanamide has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase slow-wave sleep and decrease rapid eye movement (REM) sleep. It has also been shown to reduce wakefulness and increase sleep duration. Additionally, 2-propyl-N-(3-pyridinylmethyl)pentanamide has been shown to have anxiolytic effects, indicating its potential use in the treatment of anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-propyl-N-(3-pyridinylmethyl)pentanamide has several advantages for use in lab experiments. It is a potent and selective orexin receptor antagonist, which allows for the precise manipulation of the orexin system. Additionally, 2-propyl-N-(3-pyridinylmethyl)pentanamide has been shown to have low toxicity and good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of 2-propyl-N-(3-pyridinylmethyl)pentanamide is that it is a relatively new compound, and its long-term effects and safety profile have not been fully established.
Direcciones Futuras
2-propyl-N-(3-pyridinylmethyl)pentanamide has several potential future directions for research. One area of research could be the development of 2-propyl-N-(3-pyridinylmethyl)pentanamide analogs with improved pharmacokinetic properties and selectivity for the orexin receptor. Another potential direction could be the investigation of the effects of 2-propyl-N-(3-pyridinylmethyl)pentanamide on other physiological processes, such as feeding and energy expenditure. Additionally, 2-propyl-N-(3-pyridinylmethyl)pentanamide could be studied for its potential use in the treatment of other neurological disorders, such as addiction and depression.
Conclusion:
In conclusion, 2-propyl-N-(3-pyridinylmethyl)pentanamide is a novel compound with potential therapeutic applications in the treatment of various neurological disorders. It is a potent and selective orexin receptor antagonist that has been shown to improve sleep quality and increase sleep duration. 2-propyl-N-(3-pyridinylmethyl)pentanamide has several advantages for use in lab experiments, including its selectivity and low toxicity. Future research on 2-propyl-N-(3-pyridinylmethyl)pentanamide could lead to the development of new treatments for neurological disorders and a better understanding of the orexin system.
Métodos De Síntesis
The synthesis of 2-propyl-N-(3-pyridinylmethyl)pentanamide involves a multi-step process that includes the preparation of various intermediates and the final coupling of the pyridine moiety with the amide group. The synthesis of this compound has been described in detail in various research articles and patents.
Aplicaciones Científicas De Investigación
2-propyl-N-(3-pyridinylmethyl)pentanamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to be a potent and selective antagonist of the orexin receptor, which plays a key role in the regulation of sleep and wakefulness. 2-propyl-N-(3-pyridinylmethyl)pentanamide has been shown to improve sleep quality and increase sleep duration in animal models, indicating its potential use in the treatment of sleep disorders.
Propiedades
Fórmula molecular |
C14H22N2O |
|---|---|
Peso molecular |
234.34 g/mol |
Nombre IUPAC |
2-propyl-N-(pyridin-3-ylmethyl)pentanamide |
InChI |
InChI=1S/C14H22N2O/c1-3-6-13(7-4-2)14(17)16-11-12-8-5-9-15-10-12/h5,8-10,13H,3-4,6-7,11H2,1-2H3,(H,16,17) |
Clave InChI |
IXSFUFRHFRIOGN-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NCC1=CN=CC=C1 |
SMILES canónico |
CCCC(CCC)C(=O)NCC1=CN=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2,2-dimethylquinolin-1(2H)-yl}ethanone](/img/structure/B290256.png)
![1-(2,5-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B290257.png)
![5-Butyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol](/img/structure/B290260.png)
![2-(2-Chlorophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B290270.png)

![3-{[(1E)-(3,4-dimethoxyphenyl)methylene]amino}-2-methylquinazolin-4(3H)-one](/img/structure/B290277.png)

![4-[3,5,6-Trifluoro-4-(4-nitrophenoxy)pyridin-2-yl]morpholine](/img/structure/B290279.png)
![Methyl 3-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B290280.png)


![8-(4-methoxyphenyl)-9-[(2-phenylethyl)sulfanyl]-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290286.png)
![9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290290.png)
![8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290291.png)